molecular formula C6H9NO4 B095216 N,N,O-Triacetylhydroxylamine CAS No. 17720-63-7

N,N,O-Triacetylhydroxylamine

Cat. No. B095216
CAS RN: 17720-63-7
M. Wt: 159.14 g/mol
InChI Key: NGULNJDDRUSDPR-UHFFFAOYSA-N
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Description

N,N,O-Triacetylhydroxylamine represents a class of N,N,O-trisubstituted hydroxylamines, which are a group of compounds that have been relatively underrepresented in chemical libraries but have recently garnered attention due to their potential applications in various fields of organic chemistry. These compounds are characterized by their unique substitution pattern, where both nitrogen atoms and the oxygen atom are bonded to acyl or alkyl groups.

Synthesis Analysis

The synthesis of N,N,O-trisubstituted hydroxylamines, such as N,N,O-Triacetylhydroxylamine, can be achieved through a stepwise reduction and substitution process. Initially, N-acyloxy secondary amines are partially reduced using diisobutylaluminum hydride, followed by acetylation. The resulting O-acyl-N,N-disubstituted hydroxylamines are then further reduced with triethylsilane and boron trifluoride etherate to yield the desired N,N,O-trisubstituted hydroxylamines . This method allows for the introduction of various carbon nucleophiles, leading to branching α- to the O-substituent .

Molecular Structure Analysis

The molecular structure of N,N,O-trisubstituted hydroxylamines is influenced by the steric and electronic effects of the substituents attached to the nitrogen and oxygen atoms. For example, the study of O-nitrobis(trifluoromethyl)hydroxylamine, a related compound, revealed an extremely long O-N bond length, which was attributed to the weak bonding between the two stable radicals in the molecule . This suggests that the molecular structure of N,N,O-Triacetylhydroxylamine could also exhibit unique geometric parameters that are influenced by the acetyl groups attached to the nitrogen and oxygen atoms.

Chemical Reactions Analysis

N,N,O-Triacetylhydroxylamine and related compounds can participate in various chemical reactions due to their functional groups. For instance, N,O-Bis(trifluoroacetyl)hydroxylamine has been used as an electrophilic nitrogen source in the catalytic synthesis of N-(trifluoroacetyl)sulfilimines, demonstrating the reactivity of the N,O-diacetyl moiety in electrophilic substitution reactions . Similarly, N,N,O-Triacetylhydroxylamine could be expected to undergo reactions where the acetyl groups can act as leaving groups or as electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,O-trisubstituted hydroxylamines are determined by their molecular structure and the nature of their substituents. The presence of acetyl groups in N,N,O-Triacetylhydroxylamine would likely influence its solubility, boiling point, and stability. The study of N,O-diacylhydroxylamines provided insights into the structures of these compounds in crystals and solutions, indicating that the NH tautomers are present in DMSO solutions as equilibrium mixtures of a few conformers . This information suggests that N,N,O-Triacetylhydroxylamine may also exhibit tautomerism and exist in multiple conformers in solution.

Scientific Research Applications

  • Synthesis of Derivatives and Intermediates : N,N,O-Triacetylhydroxylamine has been utilized in the synthesis of various chemical compounds. For instance, it was identified as an intermediate in the production of N-benzoyl-N,O-diacetylhydroxylamine from phenylnitromethane and acetic anhydride/sodium acetate (Stermitz & Neiswander, 1975).

  • Polymerization Studies : In polymer science, N,N,O-Triacetylhydroxylamine-related compounds have been used to study polymerization processes, such as in the polymerization of α-Amino Acid N‐Carboxyanhydrides (Vayaboury et al., 2004).

  • Chiral Derivatization and Analytical Chemistry : This compound plays a role in chiral derivatization, especially in the separation of enantiomers of amphetamines and other compounds using specific derivatizing agents (Shin & Donike, 1996).

  • Biochemical Research : It is involved in biochemical processes like transacetylation, where it serves as an electrophilic agent, and has been studied in the context of carcinogenesis and enzyme activity (Bartsch et al., 1973).

  • Carbohydrate Chemistry and Glycoconjugates : N,N,O-Triacetylhydroxylamine derivatives have significant applications in the synthesis and study of carbohydrates and glycoconjugates, focusing on their biological and medical applications (Chen & Xie, 2016).

  • Organic Synthesis : It is used in the synthesis of N-hydroxy amides and other hydroxylamine derivatives, which have notable biological activities. Such compounds are often involved in the synthesis of complex natural products (Yang, Lagu, & Wilson, 2007).

  • Mechanistic Studies in Polymerization : Detailed mechanistic studies involving polymerization processes, especially at varying temperatures, have employed derivatives of N,N,O-Triacetylhydroxylamine (Vayaboury et al., 2008).

  • Nucleoside Modification : It has been used in nucleoside modification, particularly in the synthesis of labeled synthetic oligodeoxyribonucleotide probes for non-radioisotopic hybridization assay methods (Urdea et al., 1988).

Safety And Hazards

N,N,O-Triacetylhydroxylamine is combustible and can cause skin and eye irritation . It should be stored under inert gas to avoid air sensitivity . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .

properties

IUPAC Name

(diacetylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULNJDDRUSDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336748
Record name N,N,O-Triacetylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,O-Triacetylhydroxylamine

CAS RN

17720-63-7
Record name N-Acetyl-N-(acetyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17720-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,O-Triacetylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,O-Triacetylhydroxylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RK Mohammed, NAD Abd-alkadhemand - Iraqi Journal of Science, 2022 - iasj.net
Alhagi maurorum (camel thorn) is a grayish, evergreen, deeply rooting plant that has spiny needle-like branches. In our study, the phytochemical contents of the root ethanoloic extract …
Number of citations: 6 www.iasj.net
FR Stermitz, DW Neiswander - Journal of the American Chemical …, 1973 - ACS Publications
Irradiationof N, V, 0-tripropionylhydroxy lamine, N, N, O-triacetylhydroxylamine, and A-acetoxysuccinimide causes photolysis to produce mainly C02, the corresponding imide, and the …
Number of citations: 24 pubs.acs.org
JL Uppu, VS Challa, D Bhattula, GMN Vegi… - Pharmacognosy …, 2018 - journals.lww.com
Background: Memecylon sisparense Gamble (MSG) belongs to Melastomataceae family, having a wide range of pharmacological activities such as antioxidant, hepatoprotective, and …
Number of citations: 1 journals.lww.com
M Pahlavan Yali, M Mohammadi Anaii - Journal of Biosafety, 2017 - journalofbiosafety.ir
In this study, chemical compounds of Melia azedarach L. fruit and the insecticidal effect of extract & powders was investigated on adult insects of Tribolium castaneum Herbst (Col. …
Number of citations: 1 journalofbiosafety.ir
SHH Al-hassnwy, RM HasanAl-Nomani - Sys. Rev. Pharm, 2021 - researchgate.net
Background: The species P. incurva, S. arabica, C. pakeri, A. donax, A. palaestina, S. barbatus, S. divaricatus and L. hirsutus belongs to the grass family, which is a herbaceous plant …
Number of citations: 1 www.researchgate.net
S Tiwari, U Goswami, A Kate, B Modhera… - Postharvest Biology and …, 2022 - Elsevier
Volatile organic compounds (VOCs) are generated in different commodities through various biosynthetic pathways. They act as biomarkers for different infections and metabolisms and …
Number of citations: 4 www.sciencedirect.com
A Al-Mohsen, MN Al Ani - Biochemical & Cellular Archives, 2021 - search.ebscohost.com
This study carried out to examine the chemical compounds of Cultivated species (Allium cepa L., Allium porrum L. and Allium sativum L.) and 10 species of every Section in genus Allium…
Number of citations: 1 search.ebscohost.com
G Stöhrer, G Salemnick - Cancer Research, 1975 - AACR
A technique involving O-acetylation of purine N-oxide derivatives in buffered aqueous solutions has permitted studies of the reactivity of many compounds for which the O-acetyl …
Number of citations: 13 aacrjournals.org
JJ Toma, FH Aziz - Baghdad Science Journal, 2023 - bsj.uobaghdad.edu.iq
In the current study, three types of algae namely Tetradesmus nygaardi (MZ801740), Scenedesmus quadricauda (MZ801741) and Coelastrella sp (MZ801742) were extracted by 95% …
Number of citations: 2 www.bsj.uobaghdad.edu.iq
HD Kawale, N Kishore - Journal of Energy …, 2020 - asmedigitalcollection.asme.org
Pyrolysis of a rarely researched biomass feedstock, Delonix regia (DR), at different pyrolysis temperatures carried out in a tubular reactor at an atmospheric pressure of one bar. In …
Number of citations: 23 asmedigitalcollection.asme.org

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